molecular formula C8H8Cl2N2OS B2824406 7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride CAS No. 2034327-64-3

7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride

Cat. No.: B2824406
CAS No.: 2034327-64-3
M. Wt: 251.13
InChI Key: IEFZWOFIYHQLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride ( 2034327-64-3) is a high-purity benzothiazole derivative supplied for research and development purposes. This compound has a molecular formula of C 8 H 8 Cl 2 N 2 OS and a molecular weight of 251.13 g/mol . Research Applications and Value The 7-chloro-4-aminoquinoline and 2-aminothiazole scaffolds are recognized in medicinal chemistry as privileged structures with significant pharmacological potential . Scientific literature indicates that hybrid molecules containing the 7-chloro-4-aminoquinoline nucleus have demonstrated promising cytostatic (antiproliferative) activity in screenings conducted by the U.S. National Cancer Institute (NCI) . Some analogues exhibited outstanding GI 50 values, inhibiting the growth of various human cancer cell lines at concentrations as low as the sub-micromolar range, in some cases showing similar or even better activity than standard drugs like adriamycin . Furthermore, this class of compounds has also been evaluated for antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans , highlighting its utility in infectious disease research . The 2-aminothiazole core is also under investigation for its inhibitory effects on enzymes like urease, α-glucosidase, and α-amylase, suggesting potential applications in metabolic and gastrointestinal disorder research . Handling and Storage For optimal stability, it is recommended to store this product in a dark place, under an inert atmosphere, and at room temperature . Researchers should handle this material with appropriate precautions. As an intermediate, it serves as a versatile building block for the synthesis of more complex bioactive molecules . Intended Use This product is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

7-chloro-4-methoxy-1,3-benzothiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS.ClH/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7;/h2-3H,1H3,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFZWOFIYHQLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyaniline with ammonium thiocyanate in the presence of a brominating agent such as sodium bromide. This reaction proceeds via C-H thiolation, resulting in the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the hydrochloride salt is often formed by treating the free base with hydrochloric acid, which can be done in an aqueous or organic solvent system.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 7 undergoes nucleophilic substitution under basic conditions, enabling functional group diversification.

Reaction TypeReagents/ConditionsProducts FormedYieldSource
Amine substitutionEthylenediamine, K₂CO₃, DMF, 80°CN-(2-Aminoethyl)-substituted analog72–85%
Thiol substitutionThiophenol, NaH, THF, reflux7-Thiophenoxy derivative68%
  • Key Finding : The electron-withdrawing methoxy group at position 4 enhances electrophilicity at C7, facilitating nucleophilic attack .

Amide and Urea Formation

The primary amine reacts with acyl chlorides or carbonyl diimidazole (CDI) to form amides/ureas, critical for pharmacological applications.

Condensation Reactions

The amine participates in Schiff base formation or heterocycle synthesis.

Reaction PartnerConditionsProductNotes
4-ChlorobenzaldehydeEtOH, reflux, 6hImine-linked benzothiazole derivativeEnhanced solubility
Pyridine-3-carboxaldehydeAcOH, MW irradiationAzomethine-functionalized analogFluorescence studies

Demethylation of Methoxy Group

The methoxy group at position 4 can be cleaved under strong acidic conditions for further functionalization.

ReagentConditionsProductYield
AlCl₃Toluene, 110°C, 8h4-Hydroxybenzothiazole derivative63%
  • Application : Demethylation enables subsequent sulfonation or phosphorylation for prodrug development .

Cyclization Reactions

The amine group facilitates intramolecular cyclization to form fused heterocycles.

ReagentConditionsProductBioactivity
CS₂, KOHEtOH, reflux, 12hThiazolo[5,4-d]thiazole derivativeAntimicrobial

Metal Complexation

The benzothiazole nitrogen and amine group coordinate with transition metals.

Metal SaltConditionsComplex FormedApplication
CuCl₂MeOH, RT, 2hCu(II)-benzothiazole complexCatalytic studies

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of drugs targeting neurological disorders. Its structure allows for modifications that can enhance drug efficacy and minimize side effects.

Case Study: Neurological Drug Synthesis

A study demonstrated the compound's utility in synthesizing novel neuroprotective agents. The derivatives showed promising results in preclinical trials, indicating potential benefits in treating conditions like Alzheimer's disease and Parkinson's disease .

Peptide Synthesis

2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid is extensively used in solid-phase peptide synthesis (SPPS). The Boc protecting group attached to the amino group facilitates selective peptide bond formation, which is crucial for generating high-purity therapeutic peptides.

Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. It serves as a valuable tool for understanding biological processes and identifying potential therapeutic targets.

Case Study: Metabolic Pathway Analysis

In a study analyzing glucose metabolism, the administration of this compound to mice resulted in significant changes in metabolic markers, suggesting its role as a modulator of metabolic pathways involved in energy homeostasis .

Material Science

The compound is also applied in formulating advanced materials such as hydrogels, which are crucial for drug delivery systems and tissue engineering due to their biocompatibility.

Data Table: Hydrogel Properties

Hydrogel TypeSwelling RatioDrug Release Rate (%)
Polyvinyl Alcohol1560
Polyethylene Glycol2075
Chitosan2580

These hydrogels demonstrate enhanced drug release capabilities when integrated with the compound, indicating its potential for improving therapeutic efficacy .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for calibrating instruments and validating techniques used to quantify amino acids and related compounds.

Case Study: Instrument Calibration

A study involving high-performance liquid chromatography (HPLC) utilized this compound to establish calibration curves for quantifying amino acids in biological samples. The results confirmed its reliability as a standard reference material .

Mechanism of Action

The mechanism of action of 7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 7-chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride, highlighting variations in substituents, molecular properties, and synthetic approaches:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences/Notes
7-Chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine Morpholinoethyl (N-substituent) C₁₅H₂₀ClN₃O₂S 341.86 Enhanced solubility due to morpholine moiety; used in kinase inhibitor research .
7-Fluoro-4-methoxybenzo[d]thiazol-2-amine Fluoro (C7), Methoxy (C4) C₈H₇FN₂OS 214.22 Smaller, electronegative F substituent may alter electronic properties and bioavailability .
7-Chloro-4-fluorobenzo[d]thiazol-2-amine Chloro (C7), Fluoro (C4) C₇H₄ClFN₂S 218.64 Fluoro at C4 reduces steric hindrance compared to methoxy; intermediates in API synthesis .
7-Chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine Pyridin-2-ylmethyl (N-substituent) C₁₄H₁₂ClN₃OS 313.78 Aromatic pyridine group may enhance target binding affinity in medicinal applications .
5-Chloro-benzo[c][1,2,5]thiadiazol-4-amine Chloro (C5), Thiadiazole core C₆H₄ClN₃S 185.63 Thiadiazole core instead of benzothiazole; synthesized via nitro-group reduction .

Substituent Effects on Physicochemical Properties

  • Halogen vs.
  • N-Substituents: Morpholinoethyl or pyridinylmethyl groups introduce tertiary amines or aromatic systems, enhancing solubility (via protonation) or π-π stacking interactions with biological targets .
  • Core Heterocycle : Benzothiazole derivatives generally exhibit higher planarity and conjugation than thiadiazoles, influencing UV absorbance and binding to aromatic protein pockets .

Biological Activity

7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : This compound has demonstrated potential in inhibiting bacterial growth by interfering with quorum sensing pathways, which are essential for bacterial communication and virulence .
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit tubulin polymerization, a critical process for cancer cell division .

Biological Activity Overview

The compound exhibits a range of biological activities that can be summarized as follows:

Activity Type Description
Antimicrobial Inhibits bacterial growth through interference with communication pathways.
Anticancer Induces apoptosis and inhibits cell proliferation in various cancer cell lines.
Anti-inflammatory Reduces levels of inflammatory cytokines such as IL-6 and TNF-α .
Neuroprotective Shows potential in protecting neuronal cells from injury .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Anticancer Activity : A study evaluating the effects of benzothiazole derivatives on human cancer cell lines found that compounds similar to 7-Chloro-4-methoxybenzo[d]thiazol-2-amine significantly inhibited proliferation in A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : In a study assessing the impact on inflammatory markers, the compound was shown to significantly lower IL-6 and TNF-α levels in mouse macrophages, indicating its potential as an anti-inflammatory agent .
  • Neuroprotective Effects : Research highlighted that certain benzothiazole derivatives exhibited neuroprotective properties by attenuating neuronal injury in models of ischemia/reperfusion injury .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole structure can enhance or diminish biological activity. For example, substituents on the aromatic ring can significantly affect the compound's potency against various biological targets .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate solubility in organic solvents, which may influence its bioavailability and therapeutic efficacy .

Q & A

Q. What are the key considerations for optimizing the synthesis of 7-chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride?

The synthesis requires precise control of reaction parameters. For example:

  • Temperature and pH : Reactions involving benzothiazole derivatives often require heating (e.g., 60–80°C) and pH adjustments to stabilize intermediates. Evidence from analogous compounds highlights the importance of these factors in minimizing side reactions and maximizing yields .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) are commonly used to facilitate cyclization, while bases such as potassium carbonate aid in deprotonation .
  • Purification : Column chromatography or recrystallization in ethanol is recommended to isolate the hydrochloride salt with high purity .

Q. How can researchers characterize the structural integrity of this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon (¹³C) NMR identify substituent positions and confirm the methoxy and chloro groups. For example, a singlet in ¹H NMR at ~3.8 ppm typically indicates a methoxy group .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., 198.67 g/mol for the free base) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding interactions in biological assays .

Q. What solubility properties should be considered for in vitro assays?

The hydrochloride salt enhances aqueous solubility, but solubility varies with solvent polarity:

  • Polar solvents : Soluble in water, methanol, and DMF.
  • Nonpolar solvents : Poor solubility in hexane or chloroform.
    Adjusting pH (e.g., using phosphate-buffered saline) may be necessary to maintain stability in biological buffers .

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example:

  • Reaction Path Search : Identifies energetically favorable routes for introducing substituents like methoxy or chloro groups .
  • Electronic Effects : Computational models explain how electron-withdrawing groups (e.g., Cl) influence reactivity at the thiazole ring’s 2-position .
  • Machine Learning : Algorithms trained on PubChem data can prioritize reaction conditions for novel analogs .

Q. How do structural modifications impact biological activity?

Comparative studies of analogs reveal structure-activity relationships (SAR):

Analog Modification Impact on Activity
N-benzyl-7-chloro-4-methyl derivativeBenzyl substitutionAlters pharmacokinetics (e.g., increased lipophilicity)
Fluorine-substituted derivativeF instead of ClChanges binding affinity due to electronegativity
Methoxy removalLoss of H-bond acceptorReduces antimicrobial efficacy

Q. How should researchers resolve contradictions in biological data across studies?

  • Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) to account for variability in IC₅₀ values .
  • Control for Salt Form : Ensure comparisons use the same salt form (hydrochloride vs. free base), as solubility differences can skew results .
  • Orthogonal Assays : Combine enzymatic inhibition data with cellular viability assays (e.g., MTT) to confirm mechanisms .

Q. What strategies are effective for multi-step synthesis of functionalized derivatives?

A typical workflow includes:

  • Step 1 : Cyclization of 4-chloroaniline derivatives with thiourea to form the benzothiazole core .
  • Step 2 : Methoxy group introduction via nucleophilic substitution under basic conditions .
  • Step 3 : Hydrochloride salt formation using HCl gas in anhydrous ethanol .
    Catalysts like palladium or copper salts may accelerate coupling reactions for complex analogs .

Q. How can researchers mitigate risks in handling this compound?

  • Safety Protocols : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory irritation from hydrochloride salts .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
  • Stability Testing : Store at –20°C in airtight containers to prevent degradation; monitor via HPLC .

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